(-)-Carbovir

Antiviral enzymology Nucleoside/nucleotide kinase substrate specificity Chiral drug activation

(-)-Carbovir (CAS 120443-30-3) is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine that functions as a nucleoside reverse transcriptase inhibitor (NRTI). Its core scaffold replaces the labile furanose oxygen with a cyclopentene ring, conferring enhanced hydrolytic stability of the glycosidic bond relative to conventional dideoxynucleoside analogs.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
CAS No. 120443-30-3
Cat. No. B125634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Carbovir
CAS120443-30-3
Synonyms(1R-cis)-2-Amino-1,9-dihydro-9-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-Purin-6-one; 
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
InChIInChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1
InChIKeyXSSYCIGJYCVRRK-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(-)-Carbovir (CAS 120443-30-3) | Carbocyclic NRTI Reference Standard for Antiviral R&D


(-)-Carbovir (CAS 120443-30-3) is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine that functions as a nucleoside reverse transcriptase inhibitor (NRTI) [1]. Its core scaffold replaces the labile furanose oxygen with a cyclopentene ring, conferring enhanced hydrolytic stability of the glycosidic bond relative to conventional dideoxynucleoside analogs [2]. The compound serves as the active anabolite precursor of abacavir and is an essential reference standard in antiretroviral drug discovery and mechanistic enzymology studies [3].

(-)-Carbovir (CAS 120443-30-3) Procurement Rationale: Why Alternative Carbocyclic Guanosine Analogs Cannot Substitute


Procurement of carbocyclic guanosine NRTIs without strict chiral specification introduces substantial experimental variability. Carbovir is a racemate unless explicitly designated; only the (-)-enantiomer demonstrates meaningful antiviral activity [1]. Furthermore, the 6-position substitution pattern critically modulates membrane permeability, oral bioavailability, and intracellular activation kinetics. Abacavir, which differs from (-)-carbovir solely by a cyclopropylamino moiety at the 6-position, exhibits fundamentally distinct cellular influx mechanisms (nonfacilitated diffusion vs. carrier-mediated transport) and divergent susceptibility to prodrug enhancement strategies [2]. The quantitative evidence below delineates precisely where (-)-carbovir presents verifiable differentiation that generic substitution cannot replicate.

(-)-Carbovir (CAS 120443-30-3) Quantitative Differentiation Evidence Against Closest Analogs


Enantioselective Phosphorylation: (-)-Carbovir vs. (+)-Carbovir in Cellular Kinase Assays

The stereoselective antiviral activity of carbovir is dictated at the monophosphorylation step. 5'-Nucleotidase catalyzes the initial phosphorylation of (-)-carbovir but does not phosphorylate (+)-carbovir. More critically, (-)-carbovir monophosphate is a 7,000-fold more efficient substrate for GMP kinase than (+)-carbovir monophosphate [1]. This enzymatic discrimination explains why the (+)-enantiomer exhibits negligible anti-HIV activity and should not be used as an experimental control or substitute [2].

Antiviral enzymology Nucleoside/nucleotide kinase substrate specificity Chiral drug activation

Membrane Permeation Kinetics: (-)-Carbovir vs. Abacavir in Human CD4+ CEM Cells

Despite differing only at the purine 6-position, (-)-carbovir (CBV) and abacavir exhibit fundamentally distinct cellular entry mechanisms. In human T-lymphoblastoid CD4+ CEM cells, CBV influx is slow and carrier-mediated via both nucleobase and nucleoside transporters, whereas abacavir enters rapidly via nonfacilitated diffusion [1]. This mechanistic divergence has downstream implications: CBV influx is saturable and subject to competition by endogenous purines, while abacavir influx is not. The superior oral bioavailability and CNS penetration of abacavir have been directly attributed to its nonfacilitated diffusion characteristics [1].

Cellular pharmacology Membrane transport Nucleoside analog uptake

Prodrug Enhancement Response: (-)-Carbovir vs. Abacavir CycloSal-Monophosphate Prodrugs

The cycloSal-monophosphate prodrug strategy, designed to bypass the rate-limiting first phosphorylation step, reveals divergent responses between (-)-carbovir and abacavir. CycloSal-CBVMP prodrugs did not show enhanced antiviral activity compared with the parent compound CBV against either HIV or HSV. In stark contrast, cycloSal-ABCMP prodrugs afforded markedly increased potency against both HSV and HIV relative to parent abacavir [1]. This differential outcome indicates that the intracellular activation bottleneck for CBV resides at a step distinct from or in addition to the initial 5'-nucleotidase-mediated monophosphorylation, or that CBV monophosphate delivery via cycloSal technology is insufficient to overcome downstream metabolic limitations.

Antiviral prodrug design Nucleotide delivery Bypass of rate-limiting phosphorylation

Oral Bioavailability and Nonlinear Clearance: (-)-Carbovir Pharmacokinetic Profile in Rats

(-)-Carbovir exhibits pronounced nonlinear pharmacokinetics in rats, with systemic clearance decreasing 5-fold as the intravenous dose is increased from 10 mg/kg to 120 mg/kg [1]. Oral bioavailability is dose-dependent, ranging from 43% at 10 mg/kg to as low as 3% at 120 mg/kg [1]. At doses where serum concentrations remain within the linear range (<2500 ng/mL), bioavailability may approach 50–60% [1]. This saturable elimination profile, primarily driven by saturation of renal clearance, distinguishes (-)-carbovir from abacavir, which achieves approximately 83% oral bioavailability in humans due to its nonfacilitated diffusion and lack of carrier-mediated first-pass limitations [2].

Preclinical pharmacokinetics Oral bioavailability Dose-dependent clearance

(-)-Carbovir (CAS 120443-30-3) Optimal Research and Procurement Application Scenarios


Enzymology: Substrate Specificity Profiling of Nucleoside and Nucleotide Kinases

(-)-Carbovir and its enantiomer serve as a validated chiral probe pair for characterizing the stereoselectivity of 5'-nucleotidase, GMP kinase, and nucleoside-diphosphate kinase. The 7,000× differential in GMP kinase substrate efficiency between (-)- and (+)-carbovir monophosphates provides a quantitative benchmark for assessing enzyme stereospecificity [1]. This application is essential for laboratories investigating the structural determinants of kinase substrate recognition and for screening novel nucleotide analogs for activation potential.

Membrane Transport Pharmacology: Discrimination of Carrier-Mediated vs. Nonfacilitated Nucleoside Analog Influx

(-)-Carbovir is the definitive control compound for studies of nucleoside analog membrane permeation. Its slow, saturable, carrier-mediated influx via both nucleobase and nucleoside transporters (Vmax = 0.67 and 0.47 pmol/s/μl; Km = 50 and 440 μM, respectively) directly contrasts with the rapid, nonfacilitated diffusion of abacavir [2]. (-)-Carbovir is thus indispensable for validating transport assay systems and for elucidating the structural features governing cellular uptake of purine carbocyclic analogs.

Prodrug Development: Negative Control for CycloSal-Monophosphate Delivery Validation

The unresponsiveness of (-)-carbovir to potency enhancement via cycloSal-monophosphate prodrug derivatization establishes it as the critical negative control for nucleotide prodrug delivery studies [3]. When evaluating novel prodrug technologies targeting carbocyclic NRTIs, (-)-carbovir serves as the baseline to confirm that observed activity gains are due to successful monophosphate delivery and not to off-target effects of the prodrug moiety. It is the preferred comparator for benchmarking abacavir prodrug candidates.

Preclinical Pharmacokinetic Modeling: Saturation of Renal NRTI Clearance

(-)-Carbovir's well-characterized nonlinear pharmacokinetic profile in rats—including a 5× decrease in systemic clearance across the 10–120 mg/kg dose range and dose-dependent oral bioavailability ranging from 43% to 3%—makes it a valuable reference for modeling saturable renal elimination of nucleoside analogs [4]. It serves as a calibration standard for in vivo studies designed to evaluate the impact of formulation strategies or structural modifications on overcoming renal clearance saturation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Carbovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.